molecular formula C20H32N2O B4954108 N,N-diethyl-1-[(4-propan-2-ylphenyl)methyl]piperidine-3-carboxamide

N,N-diethyl-1-[(4-propan-2-ylphenyl)methyl]piperidine-3-carboxamide

Cat. No.: B4954108
M. Wt: 316.5 g/mol
InChI Key: MMGNIEASGWZUQL-UHFFFAOYSA-N
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Description

N,N-diethyl-1-[(4-propan-2-ylphenyl)methyl]piperidine-3-carboxamide is a synthetic organic compound with a complex molecular structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique chemical properties make it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-1-[(4-propan-2-ylphenyl)methyl]piperidine-3-carboxamide typically involves multiple steps. One common method includes the reaction of piperidine with 4-isopropylbenzyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with diethylamine and a carboxylating agent to yield the final compound. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and pH. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-1-[(4-propan-2-ylphenyl)methyl]piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, alcohols, and amines in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, and aldehydes.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-diethyl-1-[(4-propan-2-ylphenyl)methyl]piperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects and toxicity profiles.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-1-[(4-propan-2-ylphenyl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation. Detailed studies on its binding affinity and specificity help elucidate its mode of action.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-1-[(4-methylphenyl)methyl]piperidine-3-carboxamide
  • N,N-diethyl-1-[(4-ethylphenyl)methyl]piperidine-3-carboxamide
  • N,N-diethyl-1-[(4-propylphenyl)methyl]piperidine-3-carboxamide

Uniqueness

N,N-diethyl-1-[(4-propan-2-ylphenyl)methyl]piperidine-3-carboxamide stands out due to its specific structural features, such as the isopropyl group on the phenyl ring. This structural variation can influence its chemical reactivity, biological activity, and pharmacokinetic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

N,N-diethyl-1-[(4-propan-2-ylphenyl)methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O/c1-5-22(6-2)20(23)19-8-7-13-21(15-19)14-17-9-11-18(12-10-17)16(3)4/h9-12,16,19H,5-8,13-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGNIEASGWZUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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